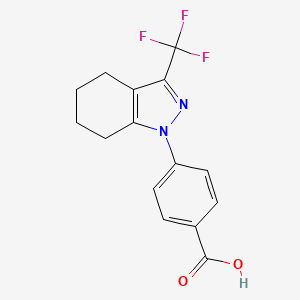

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Description

4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a benzoic acid derivative featuring a tetrahydroindazole core substituted with a trifluoromethyl (-CF₃) group at position 2. The compound’s structure combines the rigidity of the indazole scaffold with the electronic and steric effects of the trifluoromethyl group, which enhances metabolic stability and lipophilicity—key attributes in drug design .

Properties

IUPAC Name |

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c16-15(17,18)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(6-8-10)14(21)22/h5-8H,1-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAMKETZPRJTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331194 | |

| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578734-21-1 | |

| Record name | 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It is known that the compound can be used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via n,n’-dicyclohexylcarbodiimide coupling in dry n,n-dimethylformamide. This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s role in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates suggests that it may be involved in the modulation of enzymatic reactions or other biochemical processes.

Pharmacokinetics

It is known that the compound is soluble in water, which may influence its bioavailability and distribution within the body.

Biological Activity

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the tetrahydroindazole moiety suggests promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The compound has the following chemical properties:

- Molecular Formula : C15H16F3N2O2

- Molecular Weight : 320.30 g/mol

- CAS Number : 890005-22-8

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets effectively. The biological activities of this compound include:

- Antimicrobial Activity : Studies have demonstrated moderate antibacterial activity against various Gram-positive bacteria.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives exhibited varying degrees of antibacterial effects. Specifically, the compound showed inhibition zones against:

- Staphylococcus aureus : 8 mm

- Enterococcus faecium : 15 mm

These results indicate a potential for development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Enterococcus faecium | 15 |

| Compound C | Bacillus subtilis | 9 |

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Initial studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study synthesized several indazole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the indazole structure significantly influenced the biological activity, suggesting that the trifluoromethyl group enhances potency against bacterial strains .

- Evaluation of Anticancer Potential : An ongoing study is exploring the effects of this compound on various cancer cell lines. Early results show promise in inhibiting proliferation and inducing apoptosis, although comprehensive data is still pending .

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) : This group enhances metabolic stability and hydrophobic interactions in target binding. For example, the trifluoromethyl-substituted benzamide in demonstrated anti-tumor activity, likely due to improved target engagement compared to methyl-substituted analogs .

- Dimethyl vs. In contrast, the 3,6,6-trimethyl analog () lacks the -CF₃ group, reducing its electronic effects .

b. Pharmacophore Hybridization

Compound 54 () incorporates a benzoxazole-amide moiety, which broadens its mechanism of action to include histone deacetylase (HDAC) inhibition. This contrasts with the simpler benzoic acid derivatives, which are more selective for kinases or DHODH .

Research Findings:

- Anti-Tumor Activity : The benzamide derivative () showed potent DHODH inhibition (IC₅₀ < 100 nM), attributed to the trifluoromethyl group’s electron-withdrawing effects enhancing target binding .

Q & A

Basic: What are the recommended methods for synthesizing 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling a substituted indazole scaffold with a benzoic acid derivative. Key steps include:

- Cyclocondensation : Use of trifluoromethyl-substituted cyclohexanone intermediates to form the tetrahydroindazole core.

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the benzoic acid moiety.

- Optimization : Adjust pH to stabilize intermediates (e.g., basic conditions for deprotonation) and use catalysts like Pd(PPh₃)₄ for cross-coupling efficiency .

- Yield Improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress via HPLC or LC-MS to minimize side products .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation. Purity thresholds should exceed 95% for biological assays .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to verify the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and tetrahydroindazole ring protons (δ 1.5-3.0 ppm in ¹H NMR) .

- Thermal Stability : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., compare observed mp with literature values like 248°C for analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl and tetrahydroindazole groups?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing trifluoromethyl with methyl or halogens) and evaluate changes in target binding (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the trifluoromethyl group and hydrophobic binding pockets.

- Data Interpretation : Compare IC₅₀ values of analogs to isolate contributions of specific functional groups. For example, reduced activity in methyl-substituted analogs may highlight the importance of fluorine’s electronegativity .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., known kinase inhibitors for kinase assays) .

- Solubility Considerations : Address discrepancies caused by DMSO concentration thresholds (e.g., >1% may induce cytotoxicity) by using co-solvents like cyclodextrins .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., cell line specificity vs. compound stability). For example, lower activity in 3D cell models may reflect poor penetration of the tetrahydroindazole core .

Advanced: What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism : Use software like ADMET Predictor or MetaSite to identify likely metabolic hotspots (e.g., oxidation of the tetrahydroindazole ring or hydrolysis of the benzoic acid group).

- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict competitive inhibition or rapid clearance .

- Validation : Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) to refine models .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the indazole ring. Lyophilized samples are stable for >12 months .

- Solubility Management : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. For aqueous work, use PBS with 0.1% Tween-80 to prevent aggregation .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS for identification .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map downstream signaling effects (e.g., MAPK or PI3K-AKT pathways) .

- In Vivo Validation : Utilize xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to correlate exposure with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.